molecular formula C18H17Cl2N3O2 B13356387 N-(1-Cyanocyclopentyl)-2-((5,7-dichloro-2-methylquinolin-8-yl)oxy)acetamide

N-(1-Cyanocyclopentyl)-2-((5,7-dichloro-2-methylquinolin-8-yl)oxy)acetamide

Cat. No.: B13356387
M. Wt: 378.2 g/mol
InChI Key: PZLVIXIKNSROPA-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)-2-((5,7-dichloro-2-methylquinolin-8-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopentyl)-2-((5,7-dichloro-2-methylquinolin-8-yl)oxy)acetamide typically involves multiple steps, including the formation of the quinoline core, introduction of the cyanocyclopentyl group, and the attachment of the acetamide moiety. Common reagents used in these reactions include chlorinating agents, cyanating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopentyl)-2-((5,7-dichloro-2-methylquinolin-8-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)-2-((5,7-dichloro-2-methylquinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

    Cyanocyclopentyl Derivatives: Compounds with the cyanocyclopentyl group attached to different cores.

Uniqueness

N-(1-Cyanocyclopentyl)-2-((5,7-dichloro-2-methylquinolin-8-yl)oxy)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H17Cl2N3O2

Molecular Weight

378.2 g/mol

IUPAC Name

N-(1-cyanocyclopentyl)-2-(5,7-dichloro-2-methylquinolin-8-yl)oxyacetamide

InChI

InChI=1S/C18H17Cl2N3O2/c1-11-4-5-12-13(19)8-14(20)17(16(12)22-11)25-9-15(24)23-18(10-21)6-2-3-7-18/h4-5,8H,2-3,6-7,9H2,1H3,(H,23,24)

InChI Key

PZLVIXIKNSROPA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2OCC(=O)NC3(CCCC3)C#N)Cl)Cl

Origin of Product

United States

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